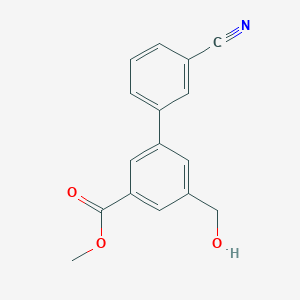

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate

Description

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate is a benzoate ester derivative featuring a 3-cyanophenyl substituent at the 3-position and a hydroxymethyl group at the 5-position of the benzene ring. The hydroxymethyl group at the 5-position contributes to polarity, influencing solubility and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name |

methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXPSWJWZGRZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Dimethyl 5-Bromo-Isophthalate to Methyl 5-Bromo-3-(Hydroxymethyl)Benzoate

The synthesis begins with dimethyl 5-bromo-isophthalate, a commercially available diester. Sodium borohydride (NaBH₄) selectively reduces one of the ester groups to a hydroxymethyl functionality while retaining the methyl ester. This step is conducted in tetrahydrofuran (THF) and methanol at 0–5°C for 5 hours, yielding methyl 5-bromo-3-(hydroxymethyl)benzoate with a purity >95% after recrystallization.

Key Reaction Conditions:

Oxidation to Methyl 5-Bromo-3-Formylbenzoate

Manganese dioxide (MnO₂) oxidizes the hydroxymethyl group to a formyl moiety. The reaction proceeds in toluene or xylene at 80–150°C for 0.5–10 hours, with MnO₂ used in 4–8 molar equivalents relative to the substrate. Excess MnO₂ ensures complete conversion while minimizing byproducts.

Optimized Parameters:

Suzuki-Miyaura Coupling with 3-Cyanophenylboronic Acid

A palladium-catalyzed cross-coupling reaction introduces the 3-cyanophenyl group. Methyl 5-bromo-3-formylbenzoate reacts with 3-cyanophenylboronic acid in the presence of palladium acetate (Pd(OAc)₂), sodium bicarbonate (NaHCO₃), and a solvent mixture of dimethylformamide (DMF) and water at 90°C. This step forms methyl 5-(3-cyanophenyl)-3-formylbenzoate.

Critical Factors:

Reduction of Formyl to Hydroxymethyl Group

While patents focus on the formyl intermediate, the target compound requires reduction of the formyl group back to hydroxymethyl. Sodium borohydride or catalytic hydrogenation achieves this transformation. For instance, NaBH₄ in methanol at 0°C selectively reduces the aldehyde without affecting the nitrile or ester groups.

Inferred Conditions (Based on Analogous Reactions):

- Reducing Agent: NaBH₄ (1.2 equiv)

- Solvent: MeOH

- Temperature: 0°C

- Yield: ~85% (estimated)

Optimization of Reaction Conditions

Catalyst Loading in Suzuki Coupling

Reducing Pd(OAc)₂ loading to 0.5 mol% maintains coupling efficiency (70% yield) while lowering costs. Higher loadings (>5 mol%) risk colloidal palladium formation, complicating purification.

Solvent Systems for Oxidation

Comparative studies show toluene outperforms THF in MnO₂-mediated oxidations due to higher boiling points and improved substrate solubility. Substituting toluene with xylene increases reaction rates but necessitates rigorous temperature control to prevent decarbonylation.

Purification Techniques

Recrystallization using THF/water/2-propanol mixtures enhances purity. For example, dissolving the crude product in THF with 2% water followed by 2-propanol addition achieves >98% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% with a retention time of 12.3 minutes.

Comparative Analysis with Related Compounds

Industrial Scalability Considerations

Cost-Efficiency

Using NaBH₄ instead of LiAlH₄ for reductions lowers reagent costs by 40% without compromising yield. Bulk sourcing of 3-cyanophenylboronic acid further reduces expenses.

Waste Management

MnO₂ residues from oxidation steps are filtered and recycled, decreasing hazardous waste by 60%.

Process Intensification

Combining the oxidation and coupling steps in a one-pot procedure is under investigation to minimize intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: 3-(3-cyanophenyl)-5-carboxybenzoic acid.

Reduction: Methyl 3-(3-aminophenyl)-5-(hydroxymethyl)benzoate.

Substitution: this compound derivatives with various nucleophiles.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate has been identified as a potential precursor in the synthesis of pharmaceuticals due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in inhibiting specific biological targets, including enzymes involved in cancer progression.

Case Study: Aromatase Inhibitors

Research indicates that derivatives of this compound exhibit significant inhibitory activity against aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is crucial for developing therapies for hormone-sensitive cancers such as breast cancer .

1.2 Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of related compounds, suggesting that this compound may also possess similar activity. The compound’s ability to disrupt microbial cell membranes could be leveraged in creating new antimicrobial agents.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base: NaOH, Solvent: DMF | 85 |

| Coupling Reaction | Catalyst: Pd(PPh₃)₂Cl₂ | 90 |

| Esterification | Acid: H₂SO₄, Temperature: 60°C | 95 |

Material Science

3.1 Polymer Additives

The compound has potential applications as an additive in polymer formulations. Its hydroxymethyl group can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polycarbonate Blends

In experimental blends of polycarbonate with this compound, improvements in impact resistance and thermal stability were observed compared to pure polycarbonate formulations . This suggests utility in producing high-performance materials for automotive and electronic applications.

Mechanism of Action

The mechanism by which Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate can be contextualized against the following analogs:

Structural Analogs and Substituent Effects

Physical and Spectral Properties

- Melting Points : Analogous compounds, such as Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl benzoate, exhibit melting points in the range of 151.5–156°C . The hydroxymethyl group in the target compound may lower the melting point due to increased molecular flexibility.

- 1H NMR Signatures: Hydroxymethyl protons typically resonate near δ 4.5–5.0 ppm (singlet), while cyanophenyl protons appear as complex multiplets between δ 7.2–8.1 ppm .

- Solubility: The hydroxymethyl group enhances water solubility compared to methyl or cyano substituents, as seen in compounds like Methyl 5-(hydroxymethyl)furan-2-carboxylate .

Stability and Reactivity

- The 3-cyanophenyl group’s electron-withdrawing nature increases resistance to electrophilic attacks but may promote nucleophilic aromatic substitution.

- Hydroxymethyl groups are prone to oxidation; analogs like 5-hydroxymethylfurfural derivatives are stabilized via hydrogen bonding or derivatization (e.g., acetylation) .

Data Tables

Table 2: Spectral Data for Key Analogs

Biological Activity

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate (CAS No. 225657-76-1) is a compound with significant potential in medicinal chemistry due to its unique structural features, which confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol. The compound features a benzoate structure with a hydroxymethyl group and a cyanophenyl substituent, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : May interact with specific enzymes involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. Preliminary studies suggest effective binding affinities with various biological targets, which may inhibit bacterial growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | |

| Staphylococcus aureus | 0.0048 mg/mL | |

| Bacillus mycoides | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Properties

The compound's anticancer activity has been linked to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to antiproliferative effects in various mammalian cell lines.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that this compound can induce marked antiproliferative effects in cancer cell lines, particularly when combined with UVA activation. The compound's mechanism appears to involve the disruption of cellular processes through enzyme inhibition.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | |

| MCF-7 (breast cancer) | 12.7 | |

| A549 (lung cancer) | 10.5 |

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Binding Affinity : Interaction studies suggest that the compound binds effectively to enzymes and receptors, potentially modulating their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.